molecular formula C12H17N5O2S B15216086 Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- CAS No. 91647-49-3

Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-

Cat. No.: B15216086
CAS No.: 91647-49-3
M. Wt: 295.36 g/mol
InChI Key: YBYHUQLRHZLSOL-UHFFFAOYSA-N
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Description

Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- is a complex organic compound with a unique structure that includes a purine base linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the 2-methylbutyl group and the amino group. The final step involves the attachment of the acetic acid moiety through a thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Aceticacid, 2-[[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]thio]-
  • Aceticacid, 2-[[2-amino-9-(2-ethylbutyl)-9H-purin-6-yl]thio]-

Uniqueness

Compared to similar compounds, Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- has a unique combination of functional groups that confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91647-49-3

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2-[2-amino-9-(2-methylbutyl)purin-6-yl]sulfanylacetic acid

InChI

InChI=1S/C12H17N5O2S/c1-3-7(2)4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16)

InChI Key

YBYHUQLRHZLSOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC2=C1N=C(N=C2SCC(=O)O)N

Origin of Product

United States

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